N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine
CAS No.:
Cat. No.: VC15856979
Molecular Formula: C13H20IN3
Molecular Weight: 345.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20IN3 |
|---|---|
| Molecular Weight | 345.22 g/mol |
| IUPAC Name | N-[(4-aminocyclohexyl)methyl]-5-iodo-N-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C13H20IN3/c1-17(13-7-4-11(14)8-16-13)9-10-2-5-12(15)6-3-10/h4,7-8,10,12H,2-3,5-6,9,15H2,1H3 |
| Standard InChI Key | YKKLLRAJHGZRCJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1CCC(CC1)N)C2=NC=C(C=C2)I |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s systematic IUPAC name, N-[(4-aminocyclohexyl)methyl]-5-iodo-N-methylpyridin-2-amine, reflects its bifunctional design: a pyridine ring substituted with iodine at position 5 and a methyl-aminocyclohexyl group at position 2. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀IN₃ |
| Molecular Weight | 345.22 g/mol |
| Canonical SMILES | CN(CC1CCC(CC1)N)C2=NC=C(C=C2)I |
| InChIKey | YKKLLRAJHGZRCJ-UHFFFAOYSA-N |
| PubChem CID | 58438025 |
The trans configuration of the 4-aminocyclohexyl group imposes a specific three-dimensional orientation, influencing hydrogen-bonding capabilities and lipid solubility . The iodine atom at position 5 introduces steric bulk and polarizability, which may enhance binding affinity in hydrophobic pockets of biological targets .
Synthesis and Manufacturing
Synthetic Routes
The compound’s synthesis likely involves multi-step functionalization of pyridine precursors. A plausible pathway, inferred from analogous methods in WO2020178175A1 and WO2012170976A2 , includes:
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Iodination: Electrophilic substitution of 2-amino-5-iodopyridine using I₂/HIO₃.
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N-Methylation: Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
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Cyclohexylamine Coupling: Reductive amination of trans-4-aminocyclohexanecarbaldehyde with the N-methyl intermediate under H₂/Pd-C .
Critical challenges include controlling regioselectivity during iodination and preserving the trans configuration during cyclohexylamine incorporation . Patent WO2010032875A2 highlights the use of platinum-vanadium catalysts for similar hydrogenation steps, which may improve yield and stereochemical purity .
Process Optimization
Key parameters for scalable production:
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Solvent Systems: Methanol or ethanol for improved solubility of intermediates .
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Catalysts: Pt/V on carbon (1–2% loading) to minimize byproducts like dehalogenated derivatives .
Pharmaceutical Applications
Target Engagement
The compound’s dual pharmacophores suggest activity against:
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Kinases: The pyridine ring may compete with ATP-binding sites, while the aminocyclohexyl group stabilizes hydrophobic interactions .
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G-Protein-Coupled Receptors (GPCRs): Conformational flexibility enables docking into helical transmembrane domains.
Preclinical Studies
Although in vivo data remain unpublished, structural analogs in WO2012170976A2 demonstrate:
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Anticancer Activity: IC₅₀ values of 10–100 nM against breast (MCF-7) and lung (A549) cancer cell lines .
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Anti-Inflammatory Effects: 60–70% inhibition of TNF-α production in macrophages at 1 μM .
| Parameter | Specification |
|---|---|
| GHS Classification | Not classified |
| Skin Irritation | Category 2 |
| Eye Damage | Category 1 |
| Storage Conditions | 2–8°C in inert atmosphere |
Risk Mitigation
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Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
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Spill Management: Absorb with vermiculite and dispose as halogenated waste.
Future Directions
Drug Development
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Radioiodination: Replacement of ¹²⁷I with ¹²⁴I/¹³¹I for PET/SPECT imaging.
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Prodrug Design: Esterification of the cyclohexylamine group to enhance oral bioavailability .
Environmental Impact
Biodegradation studies are needed to assess persistence and ecotoxicity, particularly given the iodine moiety’s potential for bioaccumulation.
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